tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate
Description
Properties
Molecular Formula |
C17H24FNO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C17H24FNO3/c1-17(2,3)22-16(21)19-12-8-4-5-11-15(20)13-9-6-7-10-14(13)18/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,19,21) |
InChI Key |
BLDFZVGMFRPVCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate typically involves the construction of the ketohexyl chain bearing the 2-fluorophenyl substituent, followed by carbamate formation using tert-butyl protecting groups. The key steps include:
- Formation of a Weinreb amide intermediate from the corresponding amino acid derivative.
- Grignard or Barbier-type addition to introduce the 2-fluorophenyl keto group.
- Selective oxidation and reduction steps to achieve the keto functionality.
- Carbamate protection to yield the tert-butyl carbamate derivative.
Detailed Process Description
Based on a comprehensive study published in Organic Process Research & Development (2004), the preparation involves the following sequence:
-
- Starting from S-BOC-(3-fluorophenyl)alanine, the amino acid is converted into its N-methyl-N-methoxy amide (Weinreb amide). This intermediate is crucial for controlled ketone formation in subsequent steps.
-
- The Weinreb amide is reacted with 2-(2-bromoethyl)-1,3-dioxane via a Barbier reaction using magnesium metal to form a ketoacetal intermediate. Prior deprotonation of the BOC group’s N−H with a simple Grignard reagent (methyl or benzylmagnesium halide) improves yield and selectivity.
-
- The ketoacetal undergoes ozonolysis to open the acetal ring, yielding an ester intermediate.
-
- The ester is selectively reduced at low temperature with N-Selectride to produce the desired keto intermediate. Alternative reductions with aluminum triisopropoxide in 2-propanol lead to diastereomeric alcohols, which are less desirable.
-
- The undesired diastereomeric alcohol is converted to a mesylate and heated to induce intramolecular cyclization, forming an oxazolidinone through displacement of the mesylate by the BOC carbonyl, releasing tert-butyl alcohol.
Conversion to Nitrile and Hydrolysis:
- The acetal is converted to a nitrile using hydroxylamine hydrochloride in ethanol with catalytic toluenesulfonic acid at reflux. Basic aqueous hydrolysis of the nitrile followed by treatment with di-tert-butyl dicarbonate yields the final tert-butyl carbamate product.
Advantages of the Process
- The use of inexpensive reagents and simple reaction conditions.
- High yields achieved on a multikilogram scale.
- Diastereoselective control through selective reductions and cyclizations.
- Scalability demonstrated for industrial applications.
Comparative Data Table of Key Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Weinreb amide formation | S-BOC-(3-fluorophenyl)alanine, N-methyl-N-methoxy amide formation | Intermediate for controlled ketone synthesis |
| 2 | Barbier reaction | Mg, 2-(2-bromoethyl)-1,3-dioxane, Grignard reagent pre-treatment | Ketoacetal intermediate, improved yield |
| 3 | Oxidative acetal opening | Ozone (O3) | Ester intermediate |
| 4 | Selective reduction | N-Selectride, low temp | Desired keto intermediate |
| 5 | Mesylation and cyclization | Mesyl chloride, heat | Oxazolidinone formation, diastereoselective |
| 6 | Nitrile formation and hydrolysis | Hydroxylamine hydrochloride, TsOH, reflux; aqueous base hydrolysis | Final tert-butyl carbamate product |
Additional Synthetic Insights and Research Findings
- The selective deprotonation of the BOC group’s N−H prior to the Barbier reaction is critical for high yield and selectivity.
- Diastereoselectivity is influenced by the choice of reducing agent; aluminum triisopropoxide leads to the undesired diastereomer, while N-Selectride favors the desired product.
- Intramolecular cyclization to form oxazolidinone intermediates is a strategic step to control stereochemistry.
- The process has been validated on a multikilogram scale, indicating robustness and industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions can produce a variety of derivatives with modified functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its fluorophenyl group can serve as a probe for investigating enzyme activity and protein-ligand interactions .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products .
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group can bind to active sites on enzymes or receptors, modulating their activity. The carbamate moiety may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Analysis:
- Electron-Withdrawing Groups : The 2-fluorophenyl group (moderate electron withdrawal) contrasts with the stronger electron-withdrawing nitro group in the nitro analog . This difference impacts electrophilicity at the ketone, influencing reactivity in nucleophilic additions.
- Biological Activity : The fluorophenyl derivative shows antiprotozoal activity, likely due to β-hematin inhibition, whereas the nitro analog’s bioactivity is unspecified but may exhibit higher cytotoxicity due to nitroreductase activation .
- Solubility : The hydroxyl analog (tert-Butyl (6-hydroxyhexyl)carbamate) is more polar, enhancing aqueous solubility compared to the hydrophobic fluorophenyl and nitrophenyl variants .
Analysis:
- The fluorophenyl compound’s synthesis (75% yield) suggests efficient coupling, while azide-containing analogs require copper-catalyzed click chemistry, complicating scalability .
- Adamantyl derivatives (e.g., ) use bulky reagents under inert atmospheres, contrasting with the fluorophenyl compound’s simpler protocol.
Stability and Reactivity
- Crystallinity : Benzothiazole carbamates (e.g., ) exhibit high crystallinity (validated via X-ray), whereas the fluorophenyl compound’s oil form suggests lower stability .
- Electrophilicity : The 6-oxo group in the fluorophenyl compound is less reactive than the nitro analog’s ketone due to fluorine’s electron-withdrawing nature, affecting drug metabolism .
Biological Activity
tert-Butyl N-[6-(2-fluorophenyl)-6-oxohexyl]carbamate is a synthetic organic compound notable for its unique structural features, including a tert-butyl group and a fluorophenyl moiety. Its molecular formula is with a molecular weight of approximately 309.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.
The compound's structure contributes to its reactivity and biological interactions. The presence of the fluorophenyl group enhances lipophilicity and may influence the compound's ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group may facilitate binding to active sites on proteins, modulating their activity. The carbamate moiety is believed to stabilize these interactions, enhancing the compound's effectiveness.
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound can serve as inhibitors for various enzymes, particularly histone deacetylases (HDACs). HDAC inhibitors are known to resensitize cancer cells to apoptosis by altering gene expression involved in cell cycle regulation. For instance, studies have shown that carbamate derivatives can effectively inhibit HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
| Compound | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HDAC1 | 10.5 | |
| Similar Carbamate Derivative | HDAC2 | 12.0 | |
| Related Compound | Plk1 PBD | >50 |
Case Studies
- Cancer Cell Line Studies :
-
Target Engagement :
- A study focusing on target engagement revealed that treatment with the compound led to a marked decrease in protein levels of pirin, an important protein involved in oncogenic processes. This suggests that the compound effectively engages its target within cellular environments, further supporting its potential as a therapeutic agent .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that include the reaction of tert-butyl carbamate with fluorinated phenolic compounds under controlled conditions. This synthetic route allows for the generation of high-purity products suitable for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
